

Technical Guide: Solubility Profile of Fentonium Bromide

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Compound of Interest

Compound Name: *Fentonium bromide*

Cat. No.: *B1672594*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **fentonium bromide** in dimethyl sulfoxide (DMSO) and other solvents. It includes a compilation of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Solubility Profile of Fentonium Bromide

Fentonium bromide is an anticholinergic and antispasmodic agent derived from atropine^[1]. Understanding its solubility is critical for in vitro and in vivo studies, formulation development, and ensuring accurate dosing in experimental settings. The available quantitative and qualitative solubility data are summarized below.

1.1 Quantitative Solubility Data

The solubility of **fentonium bromide** has been determined in Dimethyl Sulfoxide (DMSO). For aqueous solutions, a predicted value is available.

Solvent	Solubility	Concentration (Molar)	Method	Notes
DMSO	130 mg/mL[2]	~230.29 mM[2]	Experimental	Requires sonication (ultrasonic assistance)[2]. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended[2].
Water	9.2e-05 mg/mL	~1.63e-07 M	Predicted	ALOGPS Prediction.

1.2 Qualitative Solubility Information

While quantitative data for other solvents are limited, several sources indicate potential solubility in other common laboratory solvents. **Fentonium bromide** is described as being soluble in DMSO. If it does not dissolve readily in DMSO, it is suggested to try solvents such as water, ethanol, or DMF.

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This technique is considered a foundational practice in pharmaceutical research for establishing the thermodynamic solubility of a substance.

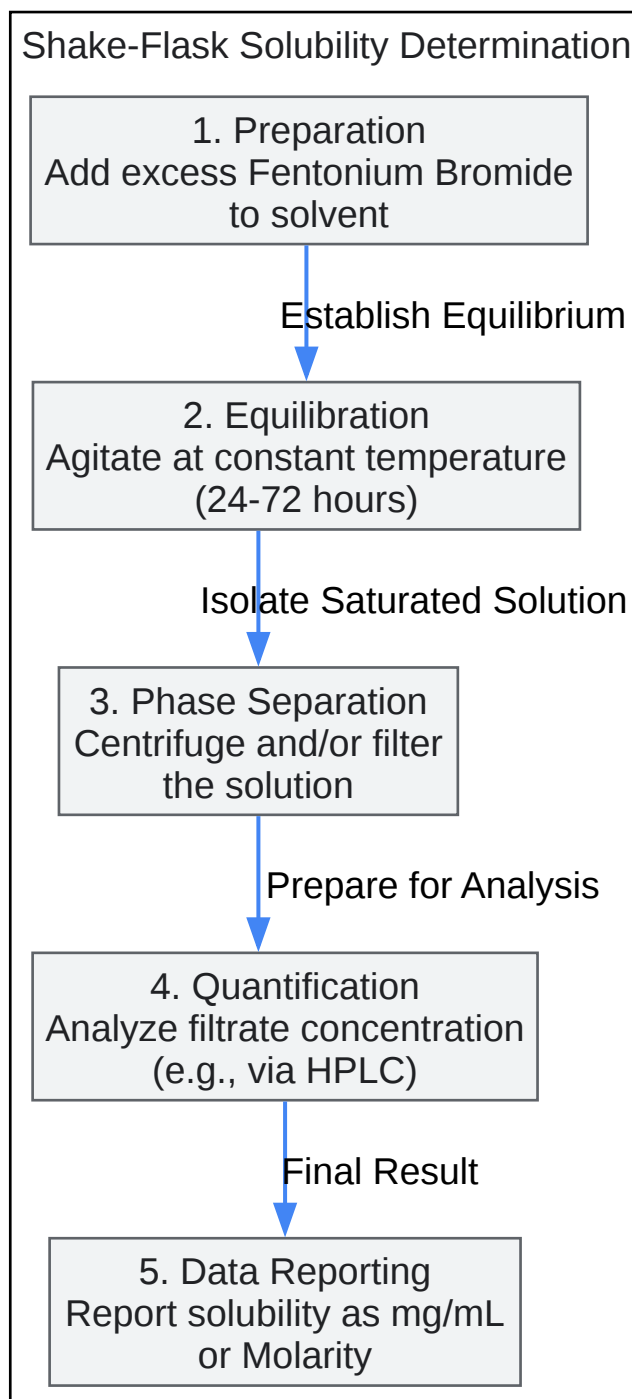
2.1 Shake-Flask Method Protocol

This protocol outlines the generalized steps for determining the equilibrium solubility of a compound like **fentonium bromide**.

- Preparation of a Saturated Solution:
 - Add an excess amount of the solid compound (**fentonium bromide**) to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed, temperature-controlled container such as a glass vial or flask. The amount of solid should be sufficient to ensure a saturated solution remains in equilibrium with the undissolved solid phase.
- Equilibration:
 - Agitate the container at a constant temperature for an extended period, typically 24 to 72 hours. This can be achieved using an orbital shaker or a magnetic stirrer. The prolonged agitation ensures that the system reaches equilibrium between the dissolved and undissolved solute.
- Phase Separation:
 - Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute should be used. Pre-rinsing the filter with the saturated solution can help minimize solute adsorption to the filter material.
- Quantification of Solute:
 - Determine the concentration of the dissolved compound in the clear, saturated filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.
 - A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
- Data Reporting:
 - Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

2.2 Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.



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Shake-Flask Method Workflow

Mechanism of Action & Signaling Pathway

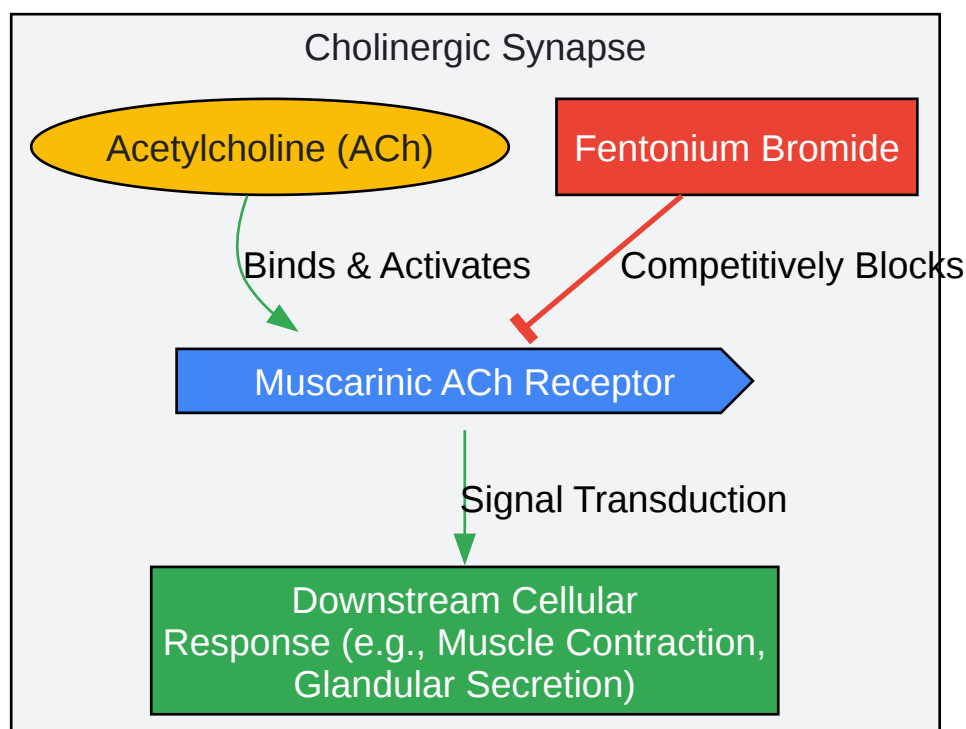
Fentionium bromide is classified as an anticholinergic, antispasmodic, and anti-ulcerogenic agent. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors.

3.1 Muscarinic Receptor Antagonism

As a quaternary ammonium derivative of atropine, **fentionium bromide** acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades. This inhibition of the parasympathetic nervous system leads to its antispasmodic and antisecretory effects. Additionally, it has been described as an allosteric blocker of $\alpha12\beta\gamma\epsilon$ nicotinic receptors and a K(+)-channel opener.

3.2 Signaling Pathway Diagram

The diagram below illustrates the antagonistic action of **fentionium bromide** at the muscarinic receptor.



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Fentonium Bromide's Antagonistic Action

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References

- 1. Fentonium bromide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
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